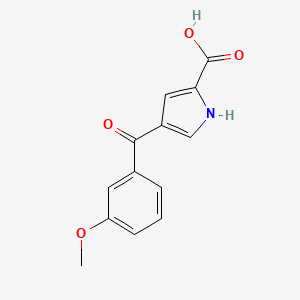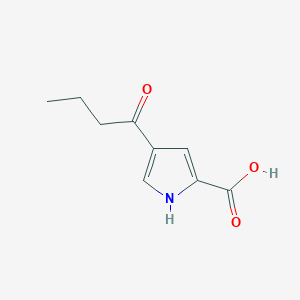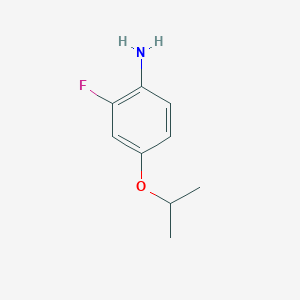
2-Fluoro-4-isopropoxyaniline
Übersicht
Beschreibung
2-Fluoro-4-isopropoxyaniline is a chemical compound with the linear formula C9H12FNO . It is a versatile compound that is used as a reagent, catalyst, and building block in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-isopropoxyaniline is characterized by the presence of a fluorine atom (F), an isopropoxy group (OC3H7), and an amino group (NH2) attached to a benzene ring . The molecular weight of this compound is 169.2 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-4-isopropoxyaniline are not available, it is known to be used as a reagent in various chemical reactions.Physical And Chemical Properties Analysis
2-Fluoro-4-isopropoxyaniline is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 169.2 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Proline Derivatives :
- A study focused on the practical synthesis of 4-fluoroprolines, a group of nonnatural amino acids useful in chemical biology, starting with 4-hydroxyproline and using a fluoride salt to install the fluoro group. This demonstrates the utility of fluorinated compounds in synthesizing amino acid derivatives (Chorghade et al., 2008).
Environmental Toxicity Studies :
- An environmental toxicity study using high-resolution nuclear magnetic resonance (NMR) spectroscopy examined the effects of different xenobiotics, including 2-fluoro-4-methylaniline, on earthworms. This research highlights the potential environmental impact of fluorinated anilines (Bundy et al., 2002).
Medical Imaging Research :
- Research into the use of fluorinated proline derivatives in Positron-Emission-Tomography (PET) imaging explored their application in studying diseases associated with altered collagen synthesis, demonstrating the potential medical imaging applications of fluorinated compounds (Geisler et al., 2014).
Biochemistry and Drug Development :
- A study on the synthesis and conformational analysis of 3-fluoro-4-hydroxyprolines, including their binding to the von Hippel–Lindau (VHL) E3 ligase for targeted protein degradation, illustrates the role of fluorinated compounds in biochemistry and drug development (Testa et al., 2018).
Metabolism Studies :
- A study on the metabolism of 2-fluoro-4-methylaniline by rat liver microsomes provided insights into the metabolic pathways and potential toxicology of fluorinated anilines (Boeren et al., 1992).
Synthesis of Radiotracers for PET :
- Research on the synthesis of cis- and trans-4-[18F]fluoro-l-proline as radiotracers for PET investigation of dis
Bioactivation Studies :
- A study on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, investigated the formation of reactive benzoquinoneimines, shedding light on the biochemical transformations and potential hazards of fluorinated anilines (Rietjens & Vervoort, 1991).
Photoprobes in Biochemistry :
- Research on the photosubstitutions of 2-fluoro-4-nitroanisole with various amines explored the potential of fluorinated phenyl ethers as biochemical photoprobes, highlighting the role of fluorinated compounds in biochemical research (Pleixats et al., 1989).
Synthesis of Medical Intermediates :
- A study focused on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of medical compounds, demonstrates the industrial relevance of fluorinated anilines in the synthesis of pharmaceuticals (Qiu et al., 2009).
Analytical Chemistry Applications :
- Research on the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids, including proline and hydroxyproline, in high-performance liquid chromatography, underlines the use of fluorinated compounds in analytical chemistry (Watanabe & Imai, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPRTGYJYJWLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283210 | |
| Record name | 2-Fluoro-4-(1-methylethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-isopropoxyaniline | |
CAS RN |
154080-04-3 | |
| Record name | 2-Fluoro-4-(1-methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154080-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(1-methylethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-isopropoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

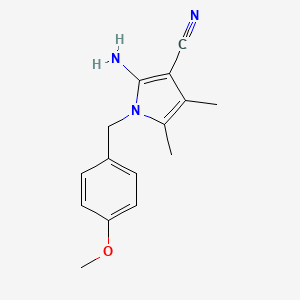

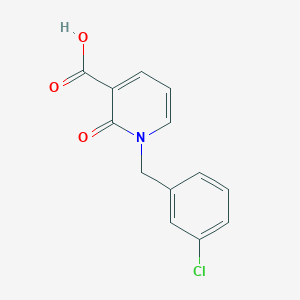
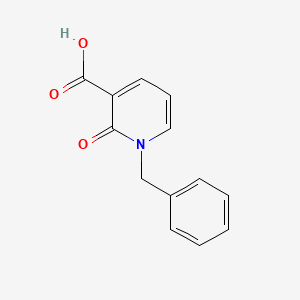
![2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid](/img/structure/B1350442.png)

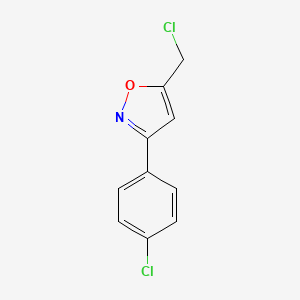
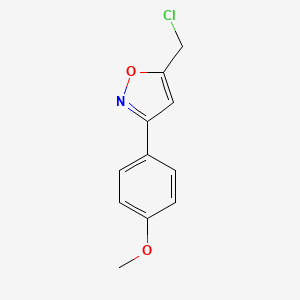
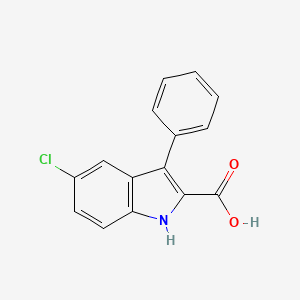

![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)
![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)
